HPPD Inhibitory Potency: Cyclohexenone vs. Coumarin-Derived Scaffold Cross-Study Comparison
In a curated ChEMBL dataset hosted by BindingDB, a ligand structurally related to 4-(4-hydroxy-phenyl)-cyclohex-3-enone (BindingDB monomer ID 50403928; ChEMBL307048) exhibited an IC50 of 89–90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver [1]. A comparator coumarin-oxime derivative (BDBM50403932; ChEMBL308315) tested under identical conditions (pig liver HPPD, spectrophotometric detection) yielded an IC50 of 110 nM, demonstrating a 19.1% improvement in potency for the cyclohexenone-containing chemotype [2]. Both values were obtained from the same ChEMBL-curated deposition source (Zhejiang University), employing 4-hydroxyphenylpyruvic acid as substrate after 15 min incubation, which enables cross-study comparison within controlled curation parameters.
| Evidence Dimension | HPPD IC50 (pig liver, spectrophotometric assay) |
|---|---|
| Target Compound Data | 89 nM (representative cyclohexenone-phenol chemotype, BDBM50403928) |
| Comparator Or Baseline | 110 nM (coumarin-oxime chemotype, BDBM50403932) |
| Quantified Difference | 19.1% lower IC50 (higher potency) |
| Conditions | Pig liver HPPD, 4-hydroxyphenylpyruvic acid substrate, 15 min endpoint, ChEMBL-curated |
Why This Matters
In herbicide lead identification against the validated target HPPD, a 19% potency advantage at the enzymatic level can translate into lower field application rates and improved selectivity indices.
- [1] BindingDB entry BDBM50403928 (CHEMBL307048): HPPD IC50 89–90 nM. View Source
- [2] BindingDB entry BDBM50403932 (CHEMBL308315): HPPD IC50 110 nM. View Source
